1-(Thiophen-2-yl)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

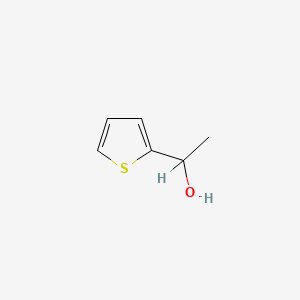

Structure

3D Structure

Properties

IUPAC Name |

1-thiophen-2-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8OS/c1-5(7)6-3-2-4-8-6/h2-5,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUNFIVTVJXZDDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CS1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60945766 | |

| Record name | 1-(Thiophen-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60945766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2309-47-9 | |

| Record name | α-Methyl-2-thiophenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2309-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Methylthiophene-2-methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002309479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Thiophen-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60945766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-methylthiophene-2-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.266 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(Thiophen-2-yl)ethanol: Chemical Properties, Structure, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies for 1-(Thiophen-2-yl)ethanol, a key heterocyclic alcohol with significant applications in organic synthesis and as a building block for pharmacologically active molecules.

Core Chemical and Physical Properties

This compound is a secondary alcohol characterized by a thiophene ring substituted at the 2-position with a 1-hydroxyethyl group. Its chemical and physical properties are summarized in the table below, providing a foundational dataset for its application in research and development.

| Property | Value |

| Molecular Formula | C₆H₈OS |

| Molecular Weight | 128.19 g/mol |

| CAS Number | 2309-47-9 |

| IUPAC Name | 1-(Thiophen-2-yl)ethan-1-ol |

| SMILES | CC(O)c1cccs1 |

| InChI Key | WUNFIVTVJXZDDJ-UHFFFAOYSA-N |

| Boiling Point | 212.8 °C at 760 mmHg[1] |

| Density | 1.165 g/cm³[1] |

| Appearance | Clear colorless to slightly brown liquid |

| Solubility | Slightly soluble in water, soluble in chloroform and ethyl acetate.[2] |

| Flash Point | > 100 °C |

| Refractive Index | n20/D 1.551 (lit.) |

Structural Elucidation

The structure of this compound has been confirmed through various spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy provides key insights into its molecular framework.

¹H NMR (400 MHz, CDCl₃): δ 7.29 – 7.15 (m, 1H, Ar-H), 6.95 (d, J = 4.1 Hz, 2H, Ar-H), 5.16 – 4.98 (m, 1H, CH), 2.77 – 2.29 (m, 1H, OH), 1.58 (d, J = 6.4 Hz, 3H, CH₃).[3]

¹³C NMR (101 MHz, CDCl₃): δ 149.95, 126.73, 126.69, 124.50, 124.42, 123.28, 123.24, 66.28, 25.33, 25.29.[3]

Experimental Protocols

The synthesis and purification of this compound are critical procedures for obtaining high-purity material for further applications. Below are detailed methodologies for its preparation.

Synthesis via Reduction of 2-Acetylthiophene

A common and efficient method for the synthesis of this compound is the reduction of the corresponding ketone, 2-acetylthiophene, using a mild reducing agent such as sodium borohydride.

Materials:

-

2-Acetylthiophene

-

Sodium borohydride (NaBH₄)

-

Methanol (or Ethanol)

-

Deionized water

-

Diethyl ether (or other suitable organic solvent)

-

Anhydrous magnesium sulfate (or sodium sulfate)

-

Hydrochloric acid (dilute)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-acetylthiophene in methanol.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add sodium borohydride portion-wise to the stirred solution, maintaining the temperature below 10 °C. The addition is exothermic.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture again in an ice bath and cautiously quench the excess sodium borohydride by the slow, dropwise addition of dilute hydrochloric acid until the effervescence ceases.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add deionized water and extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification by Column Chromatography

The crude product can be purified by silica gel column chromatography to obtain high-purity this compound.

Materials:

-

Crude this compound

-

Silica gel (60-120 mesh)

-

Hexane

-

Ethyl acetate

-

Chromatography column

-

Collection tubes

Procedure:

-

Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Column Packing: Pour the slurry into the chromatography column and allow it to settle, ensuring an even and compact packing. Add a thin layer of sand on top of the silica gel.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.

-

Elution: Begin eluting the column with a solvent system of increasing polarity, starting with a low percentage of ethyl acetate in hexane (e.g., 5-10% ethyl acetate). The polarity can be gradually increased to facilitate the elution of the more polar product.

-

Fraction Collection: Collect the eluate in fractions using collection tubes.

-

Analysis: Monitor the fractions by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Potential Biological Activity and Signaling Pathway

Thiophene derivatives are known to exhibit a wide range of biological activities, including antifungal properties.[4] While the specific biological targets of this compound are not extensively documented, its structural similarity to other antifungal agents suggests it may serve as a valuable scaffold in the development of new antifungal drugs. A key target for many antifungal drugs is the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane.[5] Inhibition of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately resulting in fungal cell death.

The diagram below illustrates the ergosterol biosynthesis pathway, a potential target for thiophene-based antifungal compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. Regulation of Ergosterol Biosynthesis in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antifungal activity of thiophenes from Echinops ritro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 1-(Thiophen-2-yl)ethanol from 2-Acetylthiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(thiophen-2-yl)ethanol, a valuable intermediate in organic synthesis, particularly for the pharmaceutical and agrochemical industries. The primary focus of this document is the reduction of 2-acetylthiophene using sodium borohydride, a widely utilized and efficient method for this transformation. This guide includes detailed experimental protocols, quantitative data, and characterization information to ensure reproducibility and high purity of the final product.

Introduction

This compound serves as a critical building block for the creation of more complex thiophene derivatives, which are integral to the development of various active pharmaceutical ingredients. The synthesis of this secondary alcohol is most commonly and efficiently achieved through the reduction of the corresponding ketone, 2-acetylthiophene. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its high chemoselectivity for aldehydes and ketones, operational simplicity, and mild reaction conditions. This method avoids the use of more hazardous and less selective reducing agents, making it a staple in both academic and industrial laboratories.

Reaction Scheme and Mechanism

The synthesis of this compound from 2-acetylthiophene is a classic example of a ketone reduction. The overall reaction is depicted below:

Scheme 1: Reduction of 2-Acetylthiophene to this compound

The mechanism of this reduction involves the nucleophilic addition of a hydride ion (H⁻) from sodium borohydride to the electrophilic carbonyl carbon of 2-acetylthiophene. This addition breaks the carbon-oxygen pi bond, forming a borate-alkoxide intermediate. Subsequent protonation of the resulting alkoxide, typically during an aqueous workup, yields the final product, this compound.

Experimental Protocols

This section details the experimental procedure for the synthesis of this compound from 2-acetylthiophene.

3.1. Materials and Reagents

-

2-Acetylthiophene

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Aqueous solutions of sodium hydroxide (NaOH) or ammonium chloride (NH₄Cl) for quenching

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

-

Silica gel for column chromatography (if necessary)

-

Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

3.2. Detailed Synthesis Protocol

The following protocol is a robust method for the reduction of 2-acetylthiophene.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-acetylthiophene (1.0 equivalent) in anhydrous methanol to a concentration of approximately 0.1 M.

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to allow the temperature to equilibrate to 0 °C.

-

Addition of Reducing Agent: To the cooled and stirring solution, add sodium borohydride (1.5 equivalents) portion-wise over a period of 15 minutes. It is crucial to maintain the reaction temperature below 10 °C during the addition to control the reaction rate and minimize side reactions.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 3:1 hexane/ethyl acetate). The disappearance of the 2-acetylthiophene spot and the appearance of a more polar spot corresponding to this compound indicates the completion of the reaction. The reaction is typically complete within 1.5 to 4 hours.

-

Work-up: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of an aqueous solution of sodium hydroxide (e.g., 5 N NaOH) or a saturated aqueous solution of ammonium chloride at 0 °C.

-

Solvent Removal: Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

-

Extraction: Extract the aqueous residue with dichloromethane (3 x volume of the aqueous layer).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane, to afford the pure product as a light-yellow oil.

Data Presentation

The following tables summarize the quantitative data for the synthesis of this compound.

Table 1: Reaction Parameters and Yield

| Parameter | Value |

| Starting Material | 2-Acetylthiophene |

| Reducing Agent | Sodium Borohydride (NaBH₄) |

| Solvent | Methanol (MeOH) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 1.5 - 4 hours |

| Typical Yield | 82% |

Table 2: Product Characterization Data

| Property | Value |

| Appearance | Light-yellow oil |

| Molecular Formula | C₆H₈OS |

| Molecular Weight | 128.19 g/mol |

Table 3: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.29 – 7.15 (m, 1H, Ar-H), 6.95 (d, J = 4.1 Hz, 2H, Ar-H), 5.16 – 4.98 (m, 1H, CH), 2.77 – 2.29 (m, 1H, OH), 1.58 (d, J = 6.4 Hz, 3H, CH₃) |

| ¹³C NMR (101 MHz, CDCl₃) | δ 149.95, 126.73, 126.69, 124.50, 124.42, 123.28, 123.24, 66.28, 25.33, 25.29 |

| IR (Infrared) | Characteristic peaks include a broad O-H stretch (~3350 cm⁻¹), C-H stretches (~2970 cm⁻¹), and C-O stretch (~1050 cm⁻¹). |

| MS (Mass Spec) | Molecular ion (M⁺) peak at m/z = 128. |

Visualizations

5.1. Reaction Mechanism

Caption: Mechanism of 2-acetylthiophene reduction.

5.2. Experimental Workflow

Physical and chemical properties of 1-(thiophen-2-yl)ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Thiophen-2-yl)ethan-1-ol is a secondary alcohol containing a thiophene moiety, which serves as a crucial chiral building block in the synthesis of various biologically active compounds. Its versatile chemical nature, owing to the presence of a hydroxyl group and an aromatic thiophene ring, makes it a valuable intermediate in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(thiophen-2-yl)ethan-1-ol, detailed experimental protocols for its synthesis, and a summary of its spectroscopic characterization.

Chemical and Physical Properties

The fundamental physical and chemical properties of 1-(thiophen-2-yl)ethan-1-ol are summarized in the tables below. These properties are essential for its handling, storage, and application in synthetic chemistry.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₈OS | [1] |

| Molecular Weight | 128.19 g/mol | [1] |

| Appearance | Light-yellow oil | [2] |

| Boiling Point | 212.8 °C at 760 mmHg | |

| Density | 1.165 g/cm³ | |

| Melting Point | Not available | |

| Solubility | Information not available |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Data | Source(s) |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.29 – 7.15 (m, 1H, Ar-H), 6.95 (d, J = 4.1 Hz, 2H, Ar-H), 5.16 – 4.98 (m, 1H, CH), 2.77 – 2.29 (m, 1H, OH), 1.58 (d, J = 6.4 Hz, 3H, CH₃) | [2] |

| ¹³C NMR (101 MHz, CDCl₃) | δ 149.95, 126.73, 126.69, 124.50, 124.42, 123.28, 123.24, 66.28, 25.33, 25.29 | [2] |

| Mass Spectrometry (GC-MS) | Data available on SpectraBase | [3] |

Synthesis of 1-(Thiophen-2-yl)ethan-1-ol

The most common laboratory synthesis of 1-(thiophen-2-yl)ethan-1-ol involves the reduction of the corresponding ketone, 1-(thiophen-2-yl)ethan-1-one (also known as 2-acetylthiophene).

Synthesis Pathway

The synthesis is a straightforward reduction of a ketone to a secondary alcohol.

References

Discovery and history of thiophene-based chiral alcohols

An In-Depth Technical Guide to the Discovery and History of Thiophene-Based Chiral Alcohols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral alcohols incorporating a thiophene scaffold are critical structural motifs in a multitude of pharmaceuticals and advanced materials. The thiophene ring, a five-membered aromatic heterocycle containing sulfur, is considered a privileged pharmacophore in medicinal chemistry, and its presence can significantly influence a molecule's physicochemical properties and biological activity.[1][2][3] The stereochemistry of the alcohol functional group is often paramount to a drug's efficacy and safety, making the enantioselective synthesis of these compounds a topic of intense research. This guide provides a comprehensive overview of the historical development and modern synthetic methodologies for producing thiophene-based chiral alcohols, with a focus on asymmetric catalytic reductions. It includes detailed experimental protocols, comparative data, and workflow visualizations to serve as a practical resource for professionals in the field.

Introduction: The Significance of Thiophene in Medicinal Chemistry

The thiophene ring was first discovered in 1882 by Viktor Meyer as a contaminant in benzene.[1][4] Structurally, it is an aromatic, electron-rich system that can act as a bioisosteric replacement for a phenyl ring, offering advantages such as improved metabolic stability, enhanced binding affinity through potential hydrogen bonding via the sulfur atom, and altered solubility profiles.[1] Consequently, the thiophene moiety is a key component in numerous FDA-approved drugs, including the antiplatelet agent Clopidogrel and the antipsychotic Olanzapine.[1][5]

Chiral secondary alcohols are equally vital, serving as versatile intermediates in the synthesis of complex molecules.[6][7] The precise three-dimensional arrangement of the hydroxyl group is often crucial for specific interactions with biological targets like enzymes and receptors. Therefore, the development of efficient, scalable, and highly enantioselective methods to produce thiophene-based chiral alcohols has been a significant goal in synthetic organic chemistry.

Early Synthetic Approaches

Initial syntheses of thiophene-containing alcohols focused on classical, non-asymmetric methods. The most straightforward approach involves the reduction of a corresponding acylthiophene (a thiophene ketone). Early methods employed achiral reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), which invariably produce a racemic mixture (a 50:50 mixture of both enantiomers) of the alcohol. While effective for producing the alcohol structure, these methods necessitate a subsequent, often inefficient, chiral resolution step to separate the desired enantiomer.

Stoichiometric chiral reducing agents represented an improvement. For instance, the use of bulky, chiral borane reagents like (−)-diisopinocampheylborane could achieve asymmetric reduction with high enantioselectivity in some cases. However, these methods require at least a full equivalent of the expensive chiral reagent and generate significant chiral waste, making them less desirable for large-scale industrial production.[8]

The Advent of Asymmetric Catalysis

The development of catalytic asymmetric methods revolutionized the synthesis of chiral alcohols, including those with a thiophene core. These strategies use a small, substoichiometric amount of a chiral catalyst to generate large quantities of an enantioenriched product, making them more economical and environmentally benign. The two dominant approaches are asymmetric chemo-catalysis and biocatalysis.

Asymmetric Chemo-catalysis: The Corey-Bakshi-Shibata (CBS) Reduction

One of the most powerful and widely adopted methods for the enantioselective reduction of prochiral ketones is the Corey-Bakshi-Shibata (CBS) reduction, also known as the Corey-Itsuno reduction.[9][10] Developed in the 1980s, this reaction utilizes a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source (e.g., BH₃·THF or BH₃·SMe₂) to deliver a hydride to the ketone in a highly face-selective manner.[11][12][13]

The mechanism involves the coordination of borane to the Lewis basic nitrogen atom of the CBS catalyst.[9][10] This activates the borane as a hydride donor and enhances the Lewis acidity of the endocyclic boron atom, which then coordinates to the ketone. The ketone orients itself to minimize steric hindrance, placing its larger substituent away from the catalyst's chiral framework, leading to a predictable and highly enantioselective hydride transfer through a six-membered transition state.[9][13] The CBS reduction is renowned for its predictability, broad substrate scope, and typically excellent stereocontrol, often achieving enantiomeric excess (e.e.) values greater than 95%.[11]

| Substrate | Catalyst (mol%) | Reductant | Solvent | Yield (%) | e.e. (%) |

| 2-Acetylthiophene | (S)-Me-CBS (10) | BH₃·SMe₂ | THF | ~95 | >97 (S) |

| 3-Acetylthiophene | (S)-Me-CBS (10) | BH₃·SMe₂ | THF | ~92 | >96 (S) |

| 2-Propionylthiophene | (S)-Me-CBS (10) | BH₃·SMe₂ | THF | ~96 | >98 (S) |

| 1-(Thiophen-2-yl)butan-1-one | (S)-Me-CBS (5) | Catecholborane | Toluene | ~90 | >95 (S) |

Note: Data are representative values compiled from literature principles of the CBS reduction.

-

Setup: A 250 mL, three-necked, round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is flame-dried under vacuum and cooled under a positive pressure of dry nitrogen.

-

Catalyst Loading: The flask is charged with (S)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 2.0 mL, 2.0 mmol). Anhydrous tetrahydrofuran (THF, 50 mL) is added via syringe. The solution is cooled to 0 °C in an ice bath.

-

Borane Addition: Borane-dimethyl sulfide complex (BH₃·SMe₂, 10 M, 2.2 mL, 22 mmol) is added dropwise to the catalyst solution over 10 minutes, ensuring the temperature remains below 5 °C. The mixture is stirred for an additional 15 minutes.

-

Substrate Addition: A solution of 2-acetylthiophene (2.52 g, 20 mmol) in 20 mL of anhydrous THF is added dropwise to the reaction mixture over 1 hour via a syringe pump.

-

Reaction Monitoring: The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC) until the starting material is fully consumed (typically 1-2 hours).

-

Quenching and Workup: The reaction is carefully quenched by the slow, dropwise addition of methanol (10 mL). The mixture is allowed to warm to room temperature and stirred for 30 minutes. The solvents are removed under reduced pressure.

-

Extraction: The residue is redissolved in diethyl ether (50 mL) and washed sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (20 mL), and brine (20 mL).

-

Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated in vacuo. The crude product is purified by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield (S)-1-(thiophen-2-yl)ethanol.

-

Characterization: The product's identity and purity are confirmed by NMR and mass spectrometry. The enantiomeric excess is determined by chiral HPLC or GC analysis.

Biocatalysis: The Green Chemistry Approach

Biocatalytic ketone reduction has emerged as a powerful and sustainable alternative to traditional chemical methods.[6][14] These processes utilize enzymes, typically ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), which can reduce ketones with exceptionally high levels of enantioselectivity and regioselectivity under mild aqueous conditions.[6][7]

A significant challenge in biocatalysis is the need for a stoichiometric amount of a hydride-donating cofactor, usually NADPH or NADH.[8] Since these cofactors are expensive, an in-situ regeneration system is essential for an economically viable process.[7][8] A common approach is to use a coupled-enzyme system, where a cheap sacrificial molecule like glucose or isopropanol is oxidized by a second dehydrogenase (e.g., glucose dehydrogenase, GDH) to regenerate the NADPH cofactor.[8]

A landmark example in the field is the synthesis of (R)-tetrahydrothiophen-3-ol, a key intermediate for potent antibiotics.[8] Initial attempts using chemical catalysis provided low to moderate enantioselectivity (23-82% e.e.).[8] Through directed evolution, a ketoreductase (KRED) was engineered to reduce the nearly symmetrical tetrahydrothiophene-3-one with outstanding selectivity, increasing the e.e. from an initial 63% to over 99%.[8][15] This biocatalytic process was successfully scaled to produce metric-ton quantities of the chiral alcohol, supplanting a hazardous multi-step chemical route.[8][15]

| Substrate | Biocatalyst | Cofactor System | Conversion (%) | e.e. (%) |

| Tetrahydrothiophene-3-one | Evolved KRED | GDH / Glucose | >99 | >99.3 (R) |

| 2-Acetylthiophene | Lactobacillus kefir ADH | Isopropanol | >98 | >99 (S) |

| 3-Acetylthiophene | Recombinant KRED | GDH / Glucose | >95 | >99 (R) |

| 1-(Thiophen-2-yl)propan-1-one | Candida parapsilosis | Glucose | ~90 | >98 (S) |

Note: Data are representative values compiled from literature on biocatalytic reductions.[8][15]

-

Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.0) containing 1 mM MgCl₂.

-

Reaction Mixture: In a temperature-controlled vessel, combine the phosphate buffer, D-glucose (1.2 equivalents), and NADP⁺ sodium salt (0.001 equivalents).

-

Enzyme Addition: Add glucose dehydrogenase (GDH, ~5 U/mL) and the engineered ketoreductase (KRED, ~1-5 g/L of cell-free extract or whole cells).[8]

-

pH Adjustment: Adjust the pH of the mixture to 7.0 using 1 M NaOH.

-

Substrate Addition: Add tetrahydrothiophene-3-one (1.0 equivalent) to the reaction vessel. If the substrate has low aqueous solubility, a co-solvent like DMSO or isopropanol (5-10% v/v) may be used.

-

Reaction Conditions: Maintain the reaction at a constant temperature (e.g., 25-30 °C) with gentle agitation.[8] Monitor the pH and adjust as necessary, as the formation of gluconic acid will lower the pH.

-

Monitoring: Track the reaction progress by taking aliquots at regular intervals and analyzing them by GC or HPLC for substrate consumption and product formation.

-

Workup: Once the reaction reaches completion (>99% conversion), terminate it by adding a water-immiscible organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE).

-

Extraction: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent. Combine the organic extracts.

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude (R)-tetrahydrothiophen-3-ol. Further purification may be achieved by distillation or chromatography if necessary.[8]

Conclusion and Future Outlook

The journey to synthesize enantiopure thiophene-based alcohols has evolved dramatically, from classical racemic methods to highly sophisticated and efficient catalytic systems. The CBS reduction provided a robust and predictable chemo-catalytic solution that remains widely used in both academic and industrial settings. More recently, the rise of biocatalysis, propelled by advances in enzyme screening and directed evolution, has offered an exceptionally powerful, green, and scalable platform for producing these valuable chiral building blocks with near-perfect enantioselectivity.[6][8]

For researchers and drug development professionals, the availability of these diverse synthetic tools allows for the rapid and efficient generation of novel thiophene-containing chiral molecules. Future efforts will likely focus on expanding the substrate scope of existing catalysts, discovering new enzymatic systems, and integrating these catalytic steps into multi-step syntheses and flow chemistry platforms to further streamline the path from discovery to production.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic Potential of Thiophene Compounds: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Thiophene - Wikipedia [en.wikipedia.org]

- 5. CN102964334B - Process for synthesizing 2-thiopheneethanol and derivatives thereof - Google Patents [patents.google.com]

- 6. Biocatalytic ketone reduction: a green and efficient access to enantiopure alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 10. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 13. youtube.com [youtube.com]

- 14. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]

- 15. researchgate.net [researchgate.net]

1-(Thiophen-2-yl)ethanol CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(Thiophen-2-yl)ethanol, a key heterocyclic alcohol used as a building block in organic synthesis, particularly in the development of pharmaceutical compounds. This document outlines its chemical properties, stereoisomers, and detailed experimental protocols for its synthesis.

Core Chemical Data

This compound is a chiral molecule, existing as a racemic mixture and as individual (R)- and (S)-enantiomers. Each form is identified by a unique CAS number.

| Property | Data |

| Molecular Formula | C₆H₈OS |

| Molecular Weight | 128.19 g/mol |

| Density | 1.165 g/cm³ |

| Boiling Point | 212.8 °C at 760 mmHg |

| CAS Number (Racemate) | 2309-47-9 |

| CAS Number ((S)-enantiomer) | 27948-39-6 |

| CAS Number ((R)-enantiomer) | 86527-10-8 |

Physicochemical Properties

Below is a summary of the key physicochemical properties of this compound.

| Property | Value |

| Appearance | Liquid |

| XLogP3-AA | 1.2 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Exact Mass | 128.02958605 Da |

| Topological Polar Surface Area | 48.5 Ų |

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the reduction of 2-acetylthiophene. Sodium borohydride (NaBH₄) is a widely used reducing agent for this transformation due to its mildness and selectivity.

Experimental Protocol: Reduction of 2-Acetylthiophene with Sodium Borohydride

Objective: To synthesize this compound by the reduction of 2-acetylthiophene using sodium borohydride.

Materials:

-

2-Acetylthiophene

-

Sodium borohydride (NaBH₄)

-

Methanol (or Ethanol)

-

Dichloromethane (CH₂Cl₂)

-

Aqueous ammonium chloride (NH₄Cl) solution or dilute hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottomed flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: In a round-bottomed flask, dissolve 2-acetylthiophene (1 equivalent) in methanol or ethanol (10 volumes). Place the flask in an ice bath and stir the solution.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.2 equivalents) portion-wise to the stirred solution. The addition should be controlled to maintain the reaction temperature below 20°C.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC until the starting material (2-acetylthiophene) is completely consumed (typically 1-4 hours).

-

Quenching: Carefully quench the reaction by slowly adding aqueous ammonium chloride solution or dilute HCl at 0°C to decompose the excess sodium borohydride and the borate ester complex.

-

Extraction: Extract the resulting mixture with dichloromethane (3 x 10 volumes).

-

Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Applications in Drug Development

Thiophene-containing compounds are prevalent in a wide range of pharmaceuticals due to their bioisosteric relationship with the phenyl ring, which can lead to improved pharmacokinetic and pharmacodynamic properties. While this compound itself is not typically a final active pharmaceutical ingredient (API), it and its structural isomer, 2-thiopheneethanol, are crucial intermediates in the synthesis of several important drugs.

Notably, the isomer 2-thiopheneethanol is a key starting material for the synthesis of the antiplatelet agent Clopidogrel (Plavix).[1][2] The synthesis involves the tosylation of 2-thiopheneethanol, followed by coupling with the appropriate chiral amine. Although not directly using this compound, this highlights the importance of thiophene-based ethanol structures in the synthesis of blockbuster drugs. Thiophene derivatives are also integral to other antiplatelet drugs like Ticlopidine and Prasugrel .[3][4][5][6][7][8][9]

The chiral nature of this compound makes it a valuable precursor for the enantioselective synthesis of more complex molecules, where the stereochemistry of the alcohol is critical for the biological activity of the final compound.

Experimental and Synthetic Workflows

The following diagrams illustrate the synthesis of this compound and its relationship as an intermediate in the broader context of synthesizing thienopyridine drugs, a class that includes major antiplatelet agents.

Caption: Workflow for the synthesis of this compound.

Caption: Logical relationship of thiophene alcohols in drug synthesis.

References

- 1. US20070225320A1 - Process for preparing clopidogrel - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Ticlopidine | C14H14ClNS | CID 5472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Prasugrel | C20H20FNO3S | CID 6918456 - PubChem [pubchem.ncbi.nlm.nih.gov]

Reactivity of the Hydroxyl Group in 1-(Thiophen-2-yl)ethanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Thiophen-2-yl)ethanol is a pivotal building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds. The reactivity of its secondary hydroxyl group is of paramount importance for the structural modification and functionalization of the thiophene moiety. This technical guide provides a comprehensive overview of the key reactions involving the hydroxyl group of this compound, including esterification, etherification, oxidation, and dehydration. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to offer a practical resource for researchers in organic synthesis and drug development.

Introduction

The thiophene ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. The functionalization of this heterocyclic system is a continuous area of research to explore new chemical space and develop novel therapeutic agents. This compound serves as a versatile starting material, with its hydroxyl group providing a reactive handle for a variety of chemical transformations. Understanding the reactivity of this hydroxyl group is crucial for designing efficient synthetic routes to complex thiophene derivatives. This guide will delve into the primary reaction pathways of the hydroxyl group, providing both theoretical understanding and practical experimental details.

Key Reactions of the Hydroxyl Group

The hydroxyl group of this compound can undergo a range of reactions typical of secondary alcohols. These include esterification, etherification, oxidation to the corresponding ketone, and dehydration to form a vinyl group.

Esterification

Esterification of this compound can be achieved through both chemical and enzymatic methods. The resulting esters are often valuable intermediates or final products in various applications.

Standard esterification procedures, such as the Fischer-Speier method or reaction with acyl chlorides or anhydrides in the presence of a base, can be employed.

Enzymatic kinetic resolution is a powerful technique for obtaining enantiomerically pure forms of chiral alcohols. Lipases are commonly used to selectively acylate one enantiomer of a racemic mixture, allowing for the separation of the unreacted alcohol and the formed ester.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-1-(Thiophen-2-yl)ethanol

-

Materials:

-

(±)-1-(Thiophen-2-yl)ethanol

-

Immobilized Lipase (e.g., Novozym 435, Candida antarctica lipase B)

-

Vinyl acetate (acyl donor)

-

Anhydrous organic solvent (e.g., n-heptane, toluene, or tert-butyl methyl ether)

-

-

Procedure:

-

To a solution of racemic this compound (1.0 eq) in an anhydrous organic solvent, add the immobilized lipase (typically 10-50% by weight of the substrate).

-

Add vinyl acetate (1.5-2.0 eq).

-

The reaction mixture is agitated (stirred or shaken) at a controlled temperature (typically 30-60 °C).

-

The reaction progress is monitored by chiral GC or HPLC to determine the enantiomeric excess (ee) of the unreacted alcohol and the formed ester, as well as the conversion.

-

The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining starting material and the product.

-

The enzyme is removed by filtration.

-

The solvent is evaporated under reduced pressure, and the remaining alcohol and ester are separated by column chromatography.

-

Quantitative Data for Lipase-Catalyzed Acylation

| Lipase Source | Acyl Donor | Solvent | Temp (°C) | Time (h) | Conversion (%) | Product (ee%) | Reference |

| Candida antarctica Lipase B (Novozym 435) | Vinyl acetate | n-Heptane | 60 | 2 | ~47 | >95 (R-acetate) | [1] |

| Pseudomonas cepacia Lipase | Vinyl acetate | Diisopropyl ether | 30 | 24 | ~50 | >99 (S-alcohol) | [2] |

Etherification

The hydroxyl group of this compound can be converted to an ether through various methods, most notably the Williamson ether synthesis.

Experimental Protocol: Williamson Ether Synthesis

-

Materials:

-

This compound

-

Strong base (e.g., Sodium Hydride (NaH))

-

Alkyl halide (e.g., methyl iodide, ethyl bromide)

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

-

-

Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in the anhydrous solvent.

-

Cool the solution in an ice bath and add the strong base (e.g., NaH, 1.1 eq) portion-wise.

-

Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.

-

Cool the solution again in an ice bath and add the alkyl halide (1.1-1.2 eq) dropwise.

-

The reaction is stirred at room temperature or gently heated until completion, as monitored by TLC.

-

The reaction is quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

The product is extracted with an organic solvent (e.g., diethyl ether, ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography.

-

Oxidation

Oxidation of the secondary hydroxyl group of this compound yields 2-acetylthiophene, a key intermediate in the synthesis of various pharmaceuticals. Several mild oxidation methods can be employed to achieve this transformation efficiently without oxidizing the sensitive thiophene ring.

The Swern oxidation is a reliable method for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, using dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine.

Experimental Protocol: Swern Oxidation

-

Materials:

-

Oxalyl chloride or Trifluoroacetic anhydride

-

Dimethyl sulfoxide (DMSO)

-

This compound

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Anhydrous dichloromethane (DCM)

-

-

Procedure:

-

To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM at -78 °C under an inert atmosphere, a solution of DMSO (2.0 eq) in anhydrous DCM is added dropwise. The mixture is stirred for 15 minutes.

-

A solution of this compound (1.0 eq) in anhydrous DCM is then added dropwise, and the reaction is stirred for 30-60 minutes at -78 °C.

-

Triethylamine (5.0 eq) is added dropwise, and the reaction mixture is allowed to warm to room temperature.

-

Water is added to quench the reaction, and the layers are separated.

-

The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude 2-acetylthiophene is purified by column chromatography or distillation.[3][4][5]

-

PCC is a milder alternative to other chromium-based oxidizing agents and is effective for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.

Experimental Protocol: PCC Oxidation

-

Materials:

-

Pyridinium chlorochromate (PCC)

-

This compound

-

Anhydrous dichloromethane (DCM)

-

Celite or silica gel

-

-

Procedure:

-

To a suspension of PCC (1.5 eq) and Celite in anhydrous DCM, a solution of this compound (1.0 eq) in anhydrous DCM is added in one portion.

-

The mixture is stirred at room temperature for 2-4 hours, with the progress monitored by TLC.

-

Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel or Celite to remove the chromium salts.

-

The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography or distillation to yield 2-acetylthiophene.[6][7]

-

Quantitative Data for Oxidation Reactions

| Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| (COCl)₂/DMSO | Et₃N | DCM | -78 to RT | 2-3 | >90 | [3][4] |

| PCC | - | DCM | RT | 2-4 | 80-95 | [6] |

Dehydration

The hydroxyl group can be eliminated through an acid-catalyzed dehydration reaction to form 2-vinylthiophene, a valuable monomer for polymerization and a precursor for other functionalized thiophenes.

Experimental Protocol: Acid-Catalyzed Dehydration

-

Materials:

-

This compound

-

Acid catalyst (e.g., p-toluenesulfonic acid (PTSA), sulfuric acid)

-

High-boiling point solvent (e.g., toluene, xylene)

-

-

Procedure:

-

A solution of this compound and a catalytic amount of the acid catalyst in a high-boiling point solvent is heated to reflux in a flask equipped with a Dean-Stark apparatus to remove the water formed during the reaction.

-

The reaction is monitored by TLC until the starting material is consumed.

-

The reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The crude 2-vinylthiophene is purified by distillation under reduced pressure.[8]

-

Signaling Pathways and Experimental Workflows

Visual representations of reaction mechanisms and experimental workflows can aid in understanding the transformations of this compound.

Caption: Mechanism of lipase-catalyzed kinetic resolution of this compound.

Caption: General experimental workflow for the oxidation of this compound.

Caption: Reaction pathway for the Williamson ether synthesis of this compound.

Conclusion

The hydroxyl group of this compound offers a versatile point of attachment for a wide range of functional groups. This guide has detailed the primary transformations of this alcohol, including esterification, etherification, oxidation, and dehydration. The provided experimental protocols and quantitative data serve as a valuable resource for chemists engaged in the synthesis of novel thiophene-containing molecules. The ability to selectively perform these reactions, particularly the enzymatic kinetic resolution to access enantiopure compounds, underscores the importance of this compound as a key chiral building block in modern organic synthesis and drug discovery. The continued exploration of the reactivity of this hydroxyl group will undoubtedly lead to the development of new and efficient methodologies for the construction of complex and biologically active thiophene derivatives.

References

- 1. Lipase-catalyzed kinetic resolution of (±)-1-(2-furyl) ethanol in nonaqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. Organic Syntheses Procedure [orgsyn.org]

Potential Derivatives of 1-(Thiophen-2-yl)ethanol for Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiophene moiety is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs and clinical candidates.[1] Its unique electronic properties and ability to act as a bioisostere for the phenyl ring make it a valuable component in the design of novel therapeutic agents.[1] 1-(Thiophen-2-yl)ethanol serves as a key chiral building block for the synthesis of a diverse array of more complex thiophene derivatives with significant potential in various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[2][3] This technical guide provides an in-depth exploration of potential derivatives of this compound, focusing on their synthesis, biological activities, and underlying mechanisms of action.

Synthesis of Potential Derivatives

The hydroxyl group of this compound offers a convenient handle for derivatization, primarily through esterification and etherification reactions. These modifications allow for the systematic exploration of structure-activity relationships (SAR) by introducing a variety of functional groups, thereby modulating the physicochemical and pharmacokinetic properties of the parent molecule.

Ester Derivatives

Esterification of this compound can be readily achieved by reacting the alcohol with an appropriate acyl chloride in the presence of a base, such as triethylamine, in an inert solvent like dichloromethane. This method allows for the introduction of a wide range of acyl groups, from simple alkyl and aryl to more complex heterocyclic moieties.

This protocol describes a general procedure for the synthesis of an ester derivative of this compound.

Materials:

-

This compound

-

Benzoyl chloride

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for workup and purification

Procedure:

-

To a solution of this compound (1.0 eq.) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere at 0 °C (ice bath), add triethylamine (1.2 eq.).

-

Stir the mixture for 10 minutes.

-

Add benzoyl chloride (1.1 eq.) dropwise to the solution via a dropping funnel over a period of 15 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(thiophen-2-yl)ethyl benzoate.

-

Characterize the final product by appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and MS).

Ether Derivatives

The synthesis of ether derivatives of this compound can be accomplished via the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol using a strong base, such as sodium hydride, to form the corresponding alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide.

This protocol outlines a general procedure for the synthesis of an ether derivative of this compound.

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Methyl iodide (CH₃I)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Syringes

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for workup and purification

Procedure:

-

To a suspension of sodium hydride (1.2 eq.) in anhydrous tetrahydrofuran in a round-bottom flask under a nitrogen atmosphere at 0 °C, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise via syringe.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pure 1-(1-methoxyethyl)-2-methylthiophene.

-

Characterize the final product by appropriate analytical techniques.

Potential Biological Activities and Mechanisms of Action

Derivatives of this compound are being investigated for a range of biological activities, with a primary focus on anticancer and antimicrobial applications. The thiophene ring and its substituents play a crucial role in the interaction of these molecules with biological targets.

Anticancer Activity

Numerous thiophene derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[4][5][6] The proposed mechanisms of action are diverse and often depend on the specific substitution pattern of the thiophene scaffold.

One of the key mechanisms implicated in the anticancer activity of some thiophene derivatives is the inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.[7] VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[7][8] Inhibition of VEGFR-2 can block downstream signaling cascades, including the PI3K/AKT and MAPK pathways, leading to the suppression of endothelial cell proliferation, migration, and survival.[7][8]

Another important anticancer mechanism for certain thiophene-containing compounds is the disruption of microtubule dynamics. Microtubules are essential components of the cytoskeleton and play a critical role in cell division by forming the mitotic spindle.[9] Compounds that interfere with microtubule assembly or disassembly can arrest the cell cycle in the G2/M phase, ultimately leading to apoptosis.[9]

Antimicrobial Activity

Thiophene derivatives have also been extensively investigated for their antimicrobial properties against a broad spectrum of bacteria and fungi.[8][10] The mechanism of action can vary, but it often involves the disruption of essential cellular processes in the microorganisms.

Data Presentation

The following tables summarize the reported in vitro biological activities of selected thiophene derivatives.

Table 1: Anticancer Activity of Thiophene Derivatives (IC₅₀ in µM)

| Compound ID | Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1 | Thiophene Acetyl Salicylic Acid Ester (ortho-isomer) | Caco-2 (Colon) | 239.88 | [8] |

| 2 | Thiophene Acetyl Salicylic Acid Ester (para-isomer) | Caco-2 (Colon) | >300 | [8] |

| 3 | Thiophene Acetyl Salicylic Acid Ester (ortho-isomer) | A549 (Lung) | >300 | [8] |

| 4 | Thiophene Acetyl Salicylic Acid Ester (para-isomer) | A549 (Lung) | >300 | [8] |

| C06 | 3-(4-bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one | HT-29 (Colon) | Not specified | [11] |

| C09 | 3-(2-nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one | HT-29 (Colon) | Not specified | [11] |

Table 2: Antimicrobial Activity of Thiophene Derivatives (MIC in µg/mL)

| Compound ID | Derivative Type | Bacterial Strain | MIC (µg/mL) | Reference |

| 7 | Iminothiophene | Pseudomonas aeruginosa | Potent | [12] |

| S1 | Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Staphylococcus aureus | 0.81 (µM/ml) | [10] |

| S1 | Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Bacillus subtilis | 0.81 (µM/ml) | [10] |

| S1 | Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Escherichia coli | 0.81 (µM/ml) | [10] |

| S4 | Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Candida albicans | 0.91 (µM/ml) | [10] |

| S4 | Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Aspergillus niger | 0.91 (µM/ml) | [10] |

Experimental Protocols for Biological Evaluation

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Cancer cell lines

-

96-well plates

-

Complete culture medium

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) and incubate for a further 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37 °C.

-

Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

96-well microtiter plates

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

Test compounds (dissolved in a suitable solvent)

-

Microbial inoculum, adjusted to a standard concentration

-

Microplate reader or visual inspection

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

-

Add a standardized inoculum of the microorganism to each well.

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates at an appropriate temperature (e.g., 37 °C for bacteria, 35 °C for fungi) for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and evaluation of novel this compound derivatives.

Conclusion

This compound represents a versatile starting material for the generation of a wide range of derivatives with promising therapeutic potential. The straightforward modification of its hydroxyl group allows for the fine-tuning of biological activity. The exploration of ester and ether derivatives, coupled with robust biological evaluation and mechanistic studies, is a promising strategy for the discovery of novel drug candidates in the fields of oncology and infectious diseases. This guide provides a foundational framework for researchers to design, synthesize, and evaluate new derivatives based on this valuable thiophene scaffold.

References

- 1. Targeting Microtubules by Natural Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cactus.utahtech.edu [cactus.utahtech.edu]

- 3. ukm.my [ukm.my]

- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 5. gold-chemistry.org [gold-chemistry.org]

- 6. Drugs That Target Dynamic Microtubules: A New Molecular Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. commerce.bio-rad.com [commerce.bio-rad.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Cytotoxic and apoptotic effects of chalcone derivatives of 2-acetyl thiophene on human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biorbyt.com [biorbyt.com]

Commercial Availability and Technical Guide for 1-(Thiophen-2-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, synthesis, purification, and analysis of 1-(Thiophen-2-yl)ethanol. This crucial chemical intermediate is a valuable building block in the synthesis of pharmaceuticals and agrochemicals, making a thorough understanding of its properties and handling essential for researchers in drug discovery and development.

Commercial Availability and Suppliers

This compound is commercially available from a variety of chemical suppliers, catering to both research and bulk quantity needs. The compound is available as a racemic mixture and as its individual (R)- and (S)-enantiomers. The choice of supplier may depend on the required purity, quantity, and specific enantiomer. Below is a summary of prominent suppliers and the typical grades offered.

| Supplier | Product Name(s) | CAS Number(s) | Purity/Grade(s) | Notes |

| Sigma-Aldrich (Merck) | 1-(2-Thienyl)ethanol, (R)-(+)-1-(2-Thienyl)ethanol, (S)-(-)-1-(2-Thienyl)ethanol | 2309-47-9 (racemic), 86527-10-8 ((R)-enantiomer), 27948-39-6 ((S)-enantiomer) | ≥98.0% (GC), 98% | Offers both the racemic mixture and individual enantiomers. |

| Alfa Aesar (Thermo Fisher Scientific) | This compound, (R)-1-(Thiophen-2-yl)ethanol, (S)-1-(Thiophen-2-yl)ethanol | 2309-47-9, 86527-10-8, 27948-39-6 | 98% | Provides various quantities for research and development. |

| TCI (Tokyo Chemical Industry) | 1-(2-Thienyl)ethanol, (R)-1-(2-Thienyl)ethanol, (S)-1-(2-Thienyl)ethanol | 2309-47-9, 86527-10-8, 27948-39-6 | >98.0% (GC) | Known for high-purity reagents. |

| Advanced ChemBlocks | (R)-1-(thiophen-2-yl)ethan-1-ol | 86527-10-8 | 97% | Specializes in building blocks for drug discovery.[1] |

| BOC Sciences | (S)-1-(Thiophen-2-yl)ethanol | 27948-39-6 | 95% | A chiral alcohol noted for its application in pharmaceutical intermediates.[2] |

| MySkinRecipes | This compound | 2309-47-9 | ≥95% | Used as an intermediate in the pharmaceutical and agrochemical industries.[3][4] |

| MOLBASE | (1R)-1-thiophen-2-ylethanol | 86527-10-8 | 95%, 96%, 98%, 99% | A platform connecting various Chinese suppliers.[5] |

| Cenmed | (R)-1-(Thiophen-2-Yl)Ethanol | 86527-10-8 | ≥98% | A supplier of clinical and laboratory supplies.[6] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. These values are essential for planning reactions, purification, and storage.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₈OS | [3][7] |

| Molecular Weight | 128.19 g/mol | [3][7] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 212.8 °C at 760 mmHg | [7] |

| Density | 1.165 g/cm³ | [7] |

| CAS Number | 2309-47-9 (racemic) | [3][4] |

| 86527-10-8 ((R)-enantiomer) | [1][5] | |

| 27948-39-6 ((S)-enantiomer) | [2] | |

| Storage Temperature | 2-8°C, sealed, dry | [2][3][4] |

Experimental Protocols

Synthesis of this compound via Reduction of 1-(Thiophen-2-yl)ethanone

A common and straightforward method for the synthesis of this compound is the reduction of the corresponding ketone, 1-(thiophen-2-yl)ethanone.

Materials:

-

1-(Thiophen-2-yl)ethanone

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Deionized water

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-(thiophen-2-yl)ethanone (1.0 eq) in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by the slow addition of deionized water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification by Column Chromatography

The crude product can be purified by flash column chromatography on silica gel.

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Hexane

-

Ethyl acetate

-

Chromatography column

-

TLC plates and chamber

Procedure:

-

Prepare a slurry of silica gel in hexane and pack the chromatography column.

-

Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 5% ethyl acetate and gradually increasing to 20%).

-

Collect fractions and monitor by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.

Analytical Methods

Accurate characterization and purity assessment are critical. The following are standard analytical methods for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity and confirming the identity of this compound.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer.

-

Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

Typical GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

Typical MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-300.

High-Performance Liquid Chromatography (HPLC)

HPLC is suitable for purity determination and can also be used for chiral separations to determine enantiomeric excess.

Instrumentation:

-

HPLC system with a UV detector.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

For chiral separation, a chiral column (e.g., Chiralcel OD-H) is required.

Typical HPLC Conditions (Reversed-Phase):

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 235 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for structural elucidation and confirmation.

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) ~7.27 (dd, 1H), ~6.98 (m, 2H), ~5.15 (q, 1H), ~2.50 (d, 1H, OH), ~1.60 (d, 3H).

-

¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~149.9, ~126.7, ~124.5, ~123.3, ~66.3, ~25.3.

Biological Activity and Applications

Thiophene-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[1][8] this compound itself is primarily utilized as a key intermediate in the synthesis of more complex molecules. A notable application is in the preparation of clopidogrel, an antiplatelet medication. Its structure allows for further functionalization, making it a versatile building block in medicinal chemistry.

Visualizations

Synthesis and Purification Workflow

Caption: General workflow for the synthesis and purification of this compound.

Analytical Workflow for Quality Control

Caption: Workflow for the analytical quality control of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Asymmetric synthesis of tetrahydrothiophenes in the presence of bifunctional organocatalysts [open.metu.edu.tr]

- 3. beilstein-archives.org [beilstein-archives.org]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. (1S)-1-(thiophen-2-yl)ethan-1-ol | C6H8OS | CID 10887923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of (S)-1-(Thiophen-2-yl)ethanol

Introduction

(S)-1-(Thiophen-2-yl)ethanol is a valuable chiral building block in the synthesis of various pharmaceuticals and fine chemicals. Its stereocenter makes it a crucial intermediate for producing enantiomerically pure compounds with specific biological activities. This document provides detailed application notes and experimental protocols for the asymmetric synthesis of (S)-1-(thiophen-2-yl)ethanol, with a focus on biocatalytic methods that offer high enantioselectivity, mild reaction conditions, and environmental benefits over traditional chemical synthesis.

Overview of Synthetic Strategies

The primary route for the asymmetric synthesis of (S)-1-(thiophen-2-yl)ethanol is the enantioselective reduction of the prochiral ketone, 2-acetylthiophene. This can be achieved through two main approaches:

-

Biocatalytic Asymmetric Reduction: This method utilizes whole microbial cells or isolated enzymes (ketoreductases/alcohol dehydrogenases) to catalyze the reduction of 2-acetylthiophene to the corresponding (S)-alcohol with high enantiomeric excess (e.e.). This approach is often favored for its high selectivity, mild operating conditions, and sustainability.[1][2]

-

Chemo-catalytic Asymmetric Hydrogenation: This strategy employs chiral metal catalysts, such as those based on rhodium or ruthenium, to effect the asymmetric transfer hydrogenation of 2-acetylthiophene.[3]

This document will primarily focus on the biocatalytic approach due to the wealth of available data and its increasing importance in industrial applications.

Data Presentation: Performance of Various Biocatalysts

The following tables summarize the performance of different whole-cell biocatalysts in the asymmetric reduction of 2-acetylthiophene to (S)-1-(thiophen-2-yl)ethanol.

Table 1: Biocatalytic Reduction Using Lactic Acid Bacteria

| Biocatalyst Strain | Substrate Conc. (mM) | Co-substrate | Temp. (°C) | Time (h) | Conversion (%) | Yield (%) | e.e. (%) | Reference |

| Enterococcus faecium BY48 | 30 | Glucose | 30 | 54 | >99 | 92 | >99.9 | [1] |

| Lactobacillus paracasei BD101 | - | - | - | - | >99 | 90 | >99 | [4] |

Table 2: Biocatalytic Reduction Using Other Microorganisms

| Biocatalyst | Substrate Conc. (g/L) | Co-substrate | Temp. (°C) | Time (h) | Conversion (%) | e.e. (%) | Reference |

| A. alternata EBK-8 | - | - | - | 54 | - | - | [1] |

Note: Detailed quantitative data for A. alternata EBK-8 was not available in the provided search results.

Experimental Protocols

Protocol 1: Asymmetric Bioreduction of 2-Acetylthiophene using Enterococcus faecium BY48

This protocol is based on the work of Arslan et al. (2021)[1].

1. Materials and Equipment:

-

Enterococcus faecium BY48 strain

-

MRS broth for bacterial cultivation

-

2-Acetylthiophene (substrate)

-

Glucose (co-substrate)

-

Phosphate buffer (pH 7.0, 100 mM)

-

Incubator shaker

-

Centrifuge

-

Reaction vessel (e.g., screw-capped flask)

-

Ethyl acetate for extraction

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Chiral HPLC or GC for analysis

2. Cultivation of Enterococcus faecium BY48:

-

Inoculate 100 mL of sterile MRS broth with a loopful of E. faecium BY48 from a fresh agar plate.

-

Incubate at 30°C for 24-48 hours with shaking at 150 rpm.

3. Preparation of Resting Cells:

-

Harvest the cells from the culture broth by centrifugation at 5,000 x g for 10 minutes at 4°C.

-

Wash the cell pellet twice with 100 mM phosphate buffer (pH 7.0).

-

Resuspend the cell pellet in the same buffer to the desired cell concentration (e.g., 50 mg/mL wet cell weight). This is the resting cell suspension.

4. Biocatalytic Reduction:

-

In a suitable reaction vessel, combine the resting cell suspension with glucose to a final concentration of 100 mM.

-

Add 2-acetylthiophene to a final concentration of 30 mM.

-

Incubate the reaction mixture at 30°C with shaking at 200 rpm for 54 hours.

5. Product Extraction and Analysis:

-

After the reaction, saturate the aqueous phase with NaCl.

-

Extract the product with an equal volume of ethyl acetate three times.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Determine the conversion and enantiomeric excess of the resulting (S)-1-(thiophen-2-yl)ethanol using chiral HPLC or GC.

Mandatory Visualization